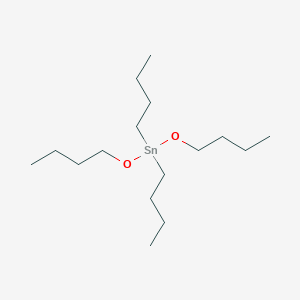

Dibutoxydibutylstannane

Description

Properties

IUPAC Name |

dibutoxy(dibutyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O.2C4H9.Sn/c2*1-2-3-4-5;2*1-3-4-2;/h2*2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCPMRIOBZXXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Sn](CCCC)(CCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062986 | |

| Record name | Dibutoxydibutylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Arkema MSDS] | |

| Record name | Dibutyltin dibutoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13752 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3349-36-8 | |

| Record name | Dibutyltin dibutoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dibutoxydibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibutoxydibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutoxydibutylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutoxydibutylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dibutoxydibutylstannane

Abstract

Dibutoxydibutylstannane, also known as dibutyltin dibutoxide, is an organotin compound of significant industrial importance, primarily serving as a highly effective catalyst in esterification, transesterification, and silicone chemistry. Its efficacy stems from the Lewis acidic nature of the tin center, which activates carbonyl groups toward nucleophilic attack. This guide provides a comprehensive overview of the principal synthesis methodologies for this compound, intended for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, compare synthesis routes, and outline best practices for purification and handling.

Introduction: The Role and Utility of this compound

Organotin compounds, particularly tetravalent tin derivatives like this compound, are versatile catalysts in organic synthesis.[1][2] Their catalytic properties are attributed to their Lewis acid characteristics, which allow them to coordinate with oxygen-containing functional groups, thereby increasing the electrophilicity of adjacent carbon atoms.[3] this compound is particularly valued in reactions such as:

-

Polyester and Plasticizer Production: Catalyzing esterification and transesterification reactions.[1]

-

Silicone Chemistry: Acting as a condensation cure catalyst for room-temperature-vulcanizing (RTV) silicones.[1]

-

Polyurethane Formation: While dibutyltin dilaurate (DBTL) is more common, related organotin compounds are crucial in catalyzing the urethane reaction.[4][5][6]

The selection of a synthesis route for this compound depends on factors such as required purity, scale, cost of starting materials, and environmental considerations. This guide will focus on the most prevalent and practical methods.

Primary Synthesis Route: The Reaction of Dibutyltin Oxide with n-Butanol

The most common and industrially scalable method for producing this compound is the direct reaction of dibutyltin oxide (DBTO) with n-butanol. This is a condensation reaction where water is the only byproduct, making it an atom-economical and relatively clean process.

Mechanistic Principles

Dibutyltin oxide exists as a polymeric network of repeating [-Sn(Bu)₂-O-] units. The reaction proceeds by the nucleophilic attack of the hydroxyl group of n-butanol on the electrophilic tin atom. This process is facilitated by heat and is driven to completion by the continuous removal of water, which shifts the equilibrium towards the product side according to Le Châtelier's principle.

The overall reaction is as follows: (Bu₂SnO)n + 2n C₄H₉OH ⇌ n Bu₂Sn(OC₄H₉)₂ + n H₂O

Experimental Workflow Diagram

The following diagram illustrates the typical laboratory or pilot-plant workflow for this synthesis.

Caption: Simplified mechanism for transesterification synthesis.

Comparison of Synthesis Methods

The choice between the primary and alternative routes depends on several practical and economic factors.

| Parameter | Dibutyltin Oxide (DBTO) Route | Transesterification Route |

| Starting Material | Dibutyltin oxide (solid powder) | Dibutyltin diacetate (liquid/solid) |

| Byproduct | Water | Butyl acetate / Acetic acid |

| Atom Economy | Excellent | Good |

| Reaction Conditions | Higher reflux temperature | Potentially milder conditions |

| Workup Simplicity | Simple; byproduct (water) is easily separated. | Requires efficient distillation to remove ester byproduct. |

| Industrial Scalability | Highly scalable and widely used. | Less common for bulk production. |

| Cost-Effectiveness | Generally more cost-effective for large scale. | Dependent on the cost of the starting tin ester. |

Purification and Characterization

Purification: For most catalytic applications, the crude product obtained after removing excess butanol is sufficient. However, for high-purity requirements, fractional distillation under high vacuum (e.g., <1 mmHg) is the method of choice. Care must be taken to avoid thermal decomposition at elevated temperatures.

Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides definitive structural information.

-

FT-IR Spectroscopy: Shows characteristic Sn-O-C stretching frequencies and the absence of O-H bands from starting materials.

-

Gas Chromatography (GC): To assess purity and quantify residual solvents.

Safety and Handling

Organotin compounds are toxic and require careful handling. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Toxicity: Dibutyltin compounds can be absorbed through the skin and are toxic upon inhalation or ingestion. They are classified as toxic and dangerous for the environment.

-

Disposal: All organotin waste must be disposed of according to institutional and local environmental regulations.

References

- Catalysis Science & Technology. Mechanistic aspects and applications of organotin(IV) catalysts in (trans)esterification reactions. Royal Society of Chemistry Publishing.

- Google Patents. US20120123148A1 - Composition including dialkyl tin oxide and use thereof as a transesterification catalyst for the synthesis of (meth) acrylic esters.

- ResearchGate.

- Organic Letters.

- paintistanbulturkcoatcongress.com.

- ResearchGate. Proposed mechanism pathways for the dibutyltin (IV) oxide (DBTO)

- ResearchGate.

- TIB Chemicals.

- TIB Chemicals.

- ResearchGate. Esterification (A) and transesterification (B)

- YouTube. C.

- Journal of Biochemical Technology. Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review.

Sources

- 1. Butyltin catalysts: Optimize your chemical processes - TIB Chemicals AG [tib-chemicals.com]

- 2. tib-chemicals.com [tib-chemicals.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. paintistanbulturkcoatcongress.com [paintistanbulturkcoatcongress.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dibutoxydibutylstannane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dibutoxydibutylstannane (CAS No. 3349-36-8), a versatile organotin compound. Drawing upon a synthesis of established chemical principles and practical field insights, this document delves into the core physical and chemical properties, reactivity, potential applications, and essential experimental protocols for the characterization of this compound. The information is structured to provide not just data, but a foundational understanding of the causality behind its behavior, ensuring both scientific integrity and practical utility for professionals in research and development.

Core Molecular and Physical Characteristics

This compound, systematically named dibutoxy(dibutyl)stannane, is a tetra-substituted organotin compound. The central tin atom is covalently bonded to two butyl groups and two butoxy groups, resulting in a distinct set of physical and chemical properties.

Structural and Molecular Identity

A clear definition of the molecule is fundamental to understanding its behavior.

| Identifier | Value | Source |

| CAS Number | 3349-36-8 | [1][2] |

| Molecular Formula | C₁₆H₃₆O₂Sn | [3] |

| Molecular Weight | 379.17 g/mol | [3] |

| IUPAC Name | dibutoxy(dibutyl)stannane | [2] |

| SMILES | CCCCO(CCCC)OCCCC | [3] |

| InChI Key | RGCPMRIOBZXXBR-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application.

| Property | Value | Source |

| Physical State | Clear, colorless to light yellow liquid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 134-137 °C at 10 mmHg | N/A |

| Density | 1.11 g/cm³ | N/A |

| Water Solubility | Limited data available; expected to be low due to its nonpolar alkyl chains. Organotin compounds, in general, have low water solubility. | [4] |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like ethers, hydrocarbons, and chlorinated solvents due to its nonpolar character. | N/A |

Chemical Reactivity and Stability

The reactivity of this compound is centered around the tin-oxygen and tin-carbon bonds. Understanding its stability and reaction pathways is crucial for its safe handling and effective application.

Hydrolysis

The tin-oxygen bond in dialkoxydialkylstannanes is susceptible to hydrolysis. This reaction is a critical consideration in both the application and storage of this compound. The presence of water can lead to the formation of dibutyltin oxide and butanol.

The general mechanism for the hydrolysis of dialkoxydialkylstannanes can be described as a nucleophilic attack by water on the electrophilic tin atom, leading to the displacement of the butoxy group. This process can be catalyzed by both acids and bases.[3][5][6][7][8][9][10]

Caption: Figure 1: Generalized Hydrolysis Pathway of this compound.

Thermal Stability

Reactivity with Acids and Bases

The butoxy groups of this compound can be cleaved by strong acids. The reaction with carboxylic acids is particularly relevant as it forms the basis of its catalytic activity in esterification reactions.[10][11][12][13] Strong bases can also catalyze the hydrolysis and other reactions of organotin alkoxides.

Applications in Synthesis

The primary application of this compound and related organotin compounds is as a catalyst in various organic transformations, most notably in esterification and transesterification reactions.

Catalysis of Esterification and Transesterification Reactions

This compound can act as a Lewis acid catalyst, activating the carbonyl group of a carboxylic acid or ester towards nucleophilic attack by an alcohol. This catalytic activity is central to its use in the synthesis of polyesters, plasticizers, and other ester-based compounds.[14][15][16][17][18][19][20][21][22]

The catalytic cycle is believed to involve the formation of a tin-carboxylate intermediate, which is more susceptible to nucleophilic attack by the alcohol.

Caption: Figure 2: Proposed Catalytic Cycle for Esterification.

The use of this compound as a catalyst offers several advantages, including high selectivity and the ability to operate under relatively mild reaction conditions. However, the toxicity of organotin compounds necessitates careful control of catalyst residues in the final product.

Experimental Protocols

The following section outlines generalized, yet detailed, step-by-step methodologies for the characterization of organotin compounds like this compound. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dibutyltin oxide with butanol.[9][23][24][25]

Protocol: Synthesis from Dibutyltin Oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine dibutyltin oxide (1 equivalent) and an excess of n-butanol (e.g., 5-10 equivalents) in a suitable solvent such as toluene.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene, and collected in the Dean-Stark trap.

-

Monitoring the Reaction: The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is evolved.

-

Work-up and Purification: After cooling the reaction mixture, the excess butanol and toluene are removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Caption: Figure 3: Workflow for the Synthesis of this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1][18][20][23][26][27][28][29][30]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl and butoxy groups. The protons on the carbons attached to the tin atom will exhibit coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes, resulting in satellite peaks. The chemical shifts will be influenced by the electronegativity of the oxygen and tin atoms.

-

Expected Signals: Multiple multiplets in the region of 0.8-4.0 ppm corresponding to the different methylene and methyl protons of the butyl and butoxy chains.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the carbons directly bonded to tin will be significantly affected.

-

Expected Signals: Resonances for the eight unique carbon atoms of the butyl and butoxy groups. The carbons alpha to the tin and oxygen atoms will appear at lower field.

-

4.2.2. Infrared (IR) Spectroscopy [12][31][22][24][32][33][34][35]

The IR spectrum is useful for identifying the presence of specific functional groups.

-

Expected Absorptions:

-

C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region from the alkyl chains.

-

Sn-O stretching: A characteristic band in the 500-700 cm⁻¹ region.

-

Sn-C stretching: A band in the 450-600 cm⁻¹ region.

-

C-O stretching: A strong band around 1050-1150 cm⁻¹.

-

4.2.3. Mass Spectrometry (MS) [14][15][36][37]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The isotopic pattern of tin (with several stable isotopes) will be a characteristic feature in the mass spectrum.

-

Expected Fragmentation: Cleavage of the tin-carbon and tin-oxygen bonds, leading to fragments corresponding to the loss of butyl and butoxy groups. The presence of the characteristic isotopic cluster of tin will be a key identifier.

Chromatographic Analysis

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques for assessing the purity of this compound and for monitoring reaction progress.

Protocol: Purity Analysis by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is recommended.

-

Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/minute, and a final hold for 5 minutes.

-

Injector and Detector Temperatures: 250°C and 280°C, respectively.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., hexane or dichloromethane) before injection.

Safety and Handling

Organotin compounds are known for their toxicity and require careful handling.[4][25][26]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is an organotin compound with significant utility as a catalyst in organic synthesis, particularly in esterification and transesterification reactions. Its physical and chemical properties are dictated by the nature of the tin-carbon and tin-oxygen bonds. While a comprehensive set of experimental data for this specific compound is not fully available in public literature, its behavior can be largely predicted from the well-established chemistry of related organotin compounds. The experimental protocols outlined in this guide provide a solid foundation for the characterization and safe handling of this compound, enabling researchers and drug development professionals to harness its synthetic potential while mitigating the associated risks. Further research to fully elucidate its spectroscopic and detailed reactivity profile would be a valuable contribution to the field.

References

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: [Link])

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) - Human Metabolome Database. (URL: [Link])

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0244918) - Human Metabolome Database. (URL: [Link])

-

Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review - Journal of Biochemical Technology. (URL: [Link])

-

Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization - Technoilogy. (URL: [Link])

-

HYDROLYSIS. (URL: [Link])

-

Reaction of dibutyltin oxide with methanol under CO 2 pressure relevant to catalytic dimethyl carbonate synthesis | Request PDF - ResearchGate. (URL: [Link])

-

DIBUTYLTIN OXIDE, SPECIAL (DBTO) - Ataman Kimya. (URL: [Link])

-

Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (URL: [Link])

-

Dibutoxymethane - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. - ResearchGate. (URL: [Link])

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (URL: [Link])

-

Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (URL: [Link])

-

Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. (URL: [Link])

-

13C nuclear magnetic resonance spectroscopy (13C NMR) - NFDI4Chem Search Service. (URL: [Link])

-

Synthesis of dibutyltin oxide - PrepChem.com. (URL: [Link])

-

Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. (URL: [Link])

- CN105801619A - Preparation process of dibutyltin oxide - Google P

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (URL: [Link])

-

Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. (URL: [Link])

-

Transesterification reaction in the biodiesel production process. - ResearchGate. (URL: [Link])

-

13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3 - ResearchGate. (URL: [Link])

-

Esterification for biodiesel production with a phantom catalyst: Bubble mediated reactive distillation. (URL: [Link])

-

18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (URL: [Link])

-

Enabling Catalysts for Biodiesel Production via Transesterification - MDPI. (URL: [Link])

-

Carboxylic Acid Reactions Practice Questions & Answers – Page 1 | GOB Chemistry. (URL: [Link])

-

What is the mechanism of Dihydroxydibutylether? - Patsnap Synapse. (URL: [Link])

-

Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC - NIH. (URL: [Link])

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (URL: [Link])

-

Reactions with carboxylic acids produce a mixture of hydroxyalkyl... - ResearchGate. (URL: [Link])

-

Kinetics of the synthesis of butyl phthalates over methane sulfonic acid catalyst. (URL: [Link])

-

Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed. (URL: [Link])

-

FTIR Functional Group Database Table with Search - InstaNANO. (URL: [Link])

-

FTIR spectra of (a) TPDA, (b) 2‐ethylhexanol and (c) BTD. - ResearchGate. (URL: [Link])

-

Chemical Substance Search - eChemPortal. (URL: [Link])

-

UCSD Computational Mass Spectrometry Website - GNPS. (URL: [Link])

-

Common Mass Spectrometry Contaminants and their Sources. (URL: [Link])

-

Chemical characterization of dibutyl phthalate: A) FT-IR spectra showed... - ResearchGate. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cecas.clemson.edu [cecas.clemson.edu]

- 3. researchgate.net [researchgate.net]

- 4. aocs.org [aocs.org]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. echa.europa.eu [echa.europa.eu]

- 8. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dibutoxymethane [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. US20090069585A1 - Transesterification Reacton of Triglycerides and Monohydric Alcohols - Google Patents [patents.google.com]

- 15. iscientific.org [iscientific.org]

- 16. ucd.ie [ucd.ie]

- 17. Catalytic Transformation of Triglycerides to Biodiesel with SiO2-SO3H and Quaternary Ammonium Salts in Toluene or DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. DBU(6674-22-2) 1H NMR spectrum [chemicalbook.com]

- 25. BJOC - Search Results [beilstein-journals.org]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. bioanalysis-zone.com [bioanalysis-zone.com]

- 30. BJOC - Search Results [beilstein-journals.org]

- 31. Relative efficiency of free fatty acid butyl esterification choice of catalyst and derivatisation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. rsc.org [rsc.org]

- 34. Organic Syntheses Procedure [orgsyn.org]

- 35. Size exclusion chromatography with evaporative light scattering detection as a method for speciation analysis of polydimethylsiloxanes. II. Validation of the method for analysis of pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. 3,4-di-n-Butoxy-3-cyclobutene-1,2-dione [webbook.nist.gov]

Dibutoxydibutylstannane: A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of Dibutoxydibutylstannane, a versatile organotin compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical attributes, synthesis, diverse applications, and critical safety protocols. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles.

Core Chemical Identity and Molecular Architecture

This compound, a key organometallic reagent, is systematically identified by the Chemical Abstracts Service (CAS) with the number 3349-36-8 . This unique identifier is crucial for unambiguous reference in research and regulatory documentation.

The compound's molecular formula is C16H36O2Sn, corresponding to a molecular weight of 379.17 g/mol . Its structure features a central tin (Sn) atom bonded to two butoxy groups (-O(CH2)3CH3) and two butyl groups (- (CH2)3CH3).

Structural Representation

The connectivity of atoms in this compound can be represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation: CCCCO(CCCC)OCCCC. This linear string provides a machine-readable format for the molecular structure.

A visual representation of the molecular structure is presented below in a 2D diagram generated using the DOT language.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of key physicochemical properties is provided in the table below. These parameters are fundamental for designing experimental conditions, understanding its behavior in various media, and for safety assessments.

| Property | Value | Source |

| CAS Number | 3349-36-8 | 1 |

| Molecular Formula | C16H36O2Sn | 1 |

| Molecular Weight | 379.17 g/mol | 1 |

| Appearance | Liquid | 2 |

| Density | 1.043 g/cm |

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dibutoxydibutylstannane

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, the pursuit of novel compounds often involves navigating the complexities of handling highly reactive and potentially hazardous materials. Dibutoxydibutylstannane (CAS No. 3349-36-8), a member of the organotin family, is one such compound that demands a profound understanding of its characteristics to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This technical guide, designed for the seasoned researcher, moves beyond rudimentary safety checklists to provide a deeper, scientifically-grounded framework for the safe and effective utilization of this compound.

Understanding the Inherent Risks: A Toxicological and Physicochemical Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3349-36-8 | [1] |

| Molecular Formula | C16H36O2Sn | [1] |

| Molecular Weight | 379.17 g/mol | [1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Stability | Chemically stable under standard ambient conditions. | |

| Reactivity | Forms explosive mixtures with air on intense heating. Incompatible with strong oxidizing agents. |

The primary routes of occupational exposure to organotin compounds are inhalation and dermal contact.[2] Acute low-level exposure may lead to irritation of the eyes, throat, nose, and lungs, while high-level exposures can impact the central nervous system. Chronic exposure has been linked to more severe health outcomes, underscoring the importance of minimizing all potential exposure pathways.

A Foundation of Safety: Engineering Controls and Personal Protective Equipment

The cornerstone of safely handling this compound lies in a multi-layered approach that prioritizes eliminating or minimizing exposure through robust engineering controls and the diligent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhaling vapors. The work area should be clearly designated for organotin use, with restricted access. Emergency eyewash stations and safety showers must be readily accessible and regularly tested.[3]

Caption: Hierarchy of engineering controls for handling this compound.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Body Part | PPE Recommendation | Rationale |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | Prevents dermal absorption, a primary exposure route. |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | Protects against accidental splashes and contact with vapors. |

| Body | A flame-retardant lab coat. For larger quantities or higher-risk procedures, a chemical-resistant apron or coveralls should be considered. | Protects skin from contamination and potential ignition sources. |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient. | Prevents inhalation of harmful vapors. |

Methodologies for Safe Practice: From Benchtop to Waste Stream

Adherence to meticulously planned experimental protocols is paramount for minimizing risk. The following sections provide step-by-step methodologies for key workflows involving this compound.

Experimental Protocol: General Handling and Dispensing

This protocol outlines the fundamental steps for safely handling and dispensing this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate solvents

-

Inert gas source (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox

-

Syringes and needles

-

Clean, dry glassware

-

Appropriate PPE

Procedure:

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operating correctly.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure all glassware is oven-dried and cooled under an inert atmosphere. Purge the reaction vessel with an inert gas.

-

Dispensing: For transferring the liquid reagent, use a clean, dry syringe. If the container is sealed with a septum, use a needle to withdraw the desired amount while maintaining a positive pressure of inert gas in the container.

-

Reaction Addition: Add the this compound to the reaction vessel slowly and in a controlled manner.

-

Post-Handling: Immediately after use, securely cap the this compound container. Clean any contaminated surfaces within the fume hood.

Caption: Workflow for the safe dispensing of this compound.

Decontamination and Waste Disposal: A Critical Final Step

Proper decontamination of glassware and disposal of waste are crucial to prevent cross-contamination and environmental release.

Glassware Decontamination:

-

Initial Rinse: Rinse glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or toluene) into a designated hazardous waste container.[3]

-

Oxidative Cleaning: Immerse the rinsed glassware in a bleach solution or a 20% nitric acid bath overnight.[4] This process helps to oxidize the residual organotin compounds into less harmful inorganic tin species.

-

Standard Washing: After the oxidative treatment, wash the glassware with soap and water, followed by a final rinse with deionized water.

Waste Disposal: All waste materials containing this compound, including contaminated solvents, PPE, and absorbent materials, must be collected in clearly labeled, sealed containers for hazardous waste.[5] Follow all institutional and local regulations for the disposal of organotin waste.[6]

Emergency Preparedness: Responding to the Unexpected

Even with the most stringent precautions, accidental exposures and spills can occur. A well-defined emergency response plan is essential.

Table 3: Emergency Procedures for this compound Incidents

| Incident | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Wear appropriate PPE, including respiratory protection if necessary. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institutional emergency response team. |

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is predicated on a comprehensive understanding of its potential hazards and the unwavering implementation of robust safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of handling this compound, from initial risk assessment to final waste disposal, researchers can foster a culture of safety that protects both individuals and the integrity of their scientific endeavors. This guide serves as a foundational resource, but it is the continuous commitment to safety education, procedural refinement, and open communication within the laboratory that will ultimately ensure a safe and productive research environment.

References

- Sigma-Aldrich. (2025, May 5). Safety Data Sheet: Formaldehyde dibutyl acetal.

- Covestro. (n.d.). Safety Data Sheet: MONDUR PF.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: ORGANOTIN COMPOUNDS.

- Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Organotin Compounds.

- Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds?

- Otto Chemie Pvt. Ltd. (n.d.). Safety data sheet.

- ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Retrieved from a Google search for "disposal of organotin compounds".

- ResearchGate. (n.d.). Evidence profile table for female reproductive effects of DIBP.

- West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.

- ISTAS. (n.d.). Reproductive toxicants.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Sigma-Aldrich. (2025, September 22). Safety Data Sheet. Retrieved from a Google search for "this compound LD50 oral".

- The Royal Society of Chemistry. (n.d.). Catalyst preparation. Retrieved from a Google search for "catalyst preparation with this compound procedure".

- Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from a Google search for "laboratory synthesis using this compound protocol".

- Formpak Software. (n.d.). Inhalation Acute Toxicity (LC50).

- Unspecified Source. CHEMICAL RESISTANCE CHART. Retrieved from a Google search for "this compound chemical resistance chart".

- Organic Syntheses. (2003). Org. Synth. 2003, 80, 177. Retrieved from a Google search for "laboratory synthesis using this compound protocol".

- Nature. (2021, January 18). Genotoxic risk assessment and mechanism of DNA damage induced by phthalates and their metabolites in human peripheral blood mononuclear cells.

- Unspecified Source. Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.

- Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved from a Google search for "laboratory synthesis using this compound protocol".

- PubMed. (2023, February). Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estimates of in vivo dose.

- Burkert. (2018, November). Chemical Resistance Chart. Retrieved from a Google search for "this compound chemical resistance chart".

- Organic Syntheses. (n.d.). A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. Retrieved from a Google search for "laboratory synthesis using this compound protocol".

- Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from a Google search for "laboratory synthesis using this compound protocol".

- National Institutes of Health. (n.d.). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from a Google search for "occupational exposure limits for organotin compounds".

- European Chemicals Agency. (n.d.). But-2-yne-1,4-diol - Registration Dossier. Retrieved from a Google search for "this compound LD50 oral".

- ibidi. (n.d.). Compatible Solvents and Chemicals - FAQ.

- PubMed. (2025, November 19). Reproductive effects of dibutyl phthalate (DBP) toxicity in the testes of mammalian and avian species.

- PubMed. (n.d.). Genotoxicity of di-butyl-phthalate and di-iso-butyl-phthalate in human lymphocytes and mucosal cells.

- Unspecified Source. DICP Course - Dalian, 2012 Preparation of solid catalysts Part 1. Retrieved from a Google search for "catalyst preparation with this compound procedure".

- Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from a Google search for "this compound chemical resistance chart".

- PubMed. (2021, January 7). The overview of current evidence on the reproductive toxicity of dibutyl phthalate.

- Comptes Rendus de l'Académie des Sciences. (n.d.). Preparation, characterization and catalytic activity of a nano-Co(II)-catalyst as a high efficient heterogeneous catalyst for the selective oxidation of ethylbenzene, cyclohexene, and benzyl alcohol. Retrieved from a Google search for "catalyst preparation with this compound procedure".

- PubMed. (n.d.). In vitro genotoxicity of dibutyl phthalate on A549 lung cells at air-liquid interface in exposure concentrations relevant at workplaces.

- BLD Pharm. (n.d.). 3349-36-8|this compound. Retrieved from a Google search for "this compound CAS number".

- U.S. Plastic Corp. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from a Google search for "this compound chemical resistance chart".

- Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART. Retrieved from a Google search for "this compound chemical resistance chart".

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutoxydibutylstannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutoxydibutylstannane, an organotin compound, finds application as a catalyst and stabilizer in various industrial processes. A comprehensive understanding of its thermal stability and decomposition pathways is paramount for ensuring its safe handling, optimizing process conditions, and predicting its environmental fate. This technical guide provides a detailed examination of the synthesis, thermal analysis, decomposition mechanisms, and factors influencing the stability of this compound. Methodologies for studying its thermal behavior, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are presented with an emphasis on experimental design and data interpretation. The guide also delves into the anticipated decomposition products and the analytical techniques, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), used for their identification.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a diverse class of chemicals with a wide array of industrial applications. This compound, with the chemical formula (C₄H₉)₂Sn(OC₄H₉)₂, belongs to the dialkoxydialkylstannane family. These compounds are often utilized as catalysts in esterification and transesterification reactions, as well as heat stabilizers for polymers like polyvinyl chloride (PVC).[1] The performance and safety of this compound in these applications are intrinsically linked to its thermal stability.

Understanding the thermal decomposition of this compound is critical for several reasons:

-

Process Safety: Uncontrolled decomposition can lead to pressure buildup in closed systems and the release of potentially hazardous volatile products.

-

Product Quality: In catalytic applications, the thermal stability of the catalyst directly impacts its lifespan and the purity of the final product.

-

Environmental Fate: Knowledge of the decomposition products is essential for assessing the environmental impact and persistence of the compound.

This guide aims to provide a comprehensive scientific resource on the thermal behavior of this compound, synthesizing available data with fundamental chemical principles.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a dibutyltin precursor with butanol.

From Dibutyltin Oxide

A common and straightforward method involves the reaction of dibutyltin oxide ((C₄H₉)₂SnO) with butanol. This reaction is typically driven to completion by the removal of water, often through azeotropic distillation.[2]

Reaction: (C₄H₉)₂SnO + 2 C₄H₉OH ⇌ (C₄H₉)₂Sn(OC₄H₉)₂ + H₂O

The mechanism likely involves the nucleophilic attack of the butanol oxygen on the tin center of the polymeric dibutyltin oxide, followed by the elimination of water.[3]

From Dibutyltin Dichloride

Alternatively, this compound can be synthesized from dibutyltin dichloride ((C₄H₉)₂SnCl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. A common base used is a sodium alkoxide, in this case, sodium butoxide.[4]

Reaction: (C₄H₉)₂SnCl₂ + 2 NaOC₄H₉ → (C₄H₉)₂Sn(OC₄H₉)₂ + 2 NaCl

Experimental Protocol: Synthesis from Dibutyltin Oxide

Materials:

-

Dibutyltin oxide ((C₄H₉)₂SnO)

-

n-Butanol (C₄H₉OH)

-

Toluene (for azeotropic removal of water)

-

Dean-Stark apparatus

-

Reaction flask with a magnetic stirrer and reflux condenser

Procedure:

-

Charge the reaction flask with dibutyltin oxide and a stoichiometric excess of n-butanol.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Assemble the Dean-Stark apparatus with the reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continuously remove the water-toluene azeotrope collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the cessation of water formation.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene and excess butanol under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Caption: Synthesis of this compound Workflow.

Thermal Analysis Methodologies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques for characterizing the thermal stability and decomposition of materials.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] For this compound, TGA can determine the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

Experimental Protocol: TGA Analysis

Instrument: Thermogravimetric Analyzer

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

Experimental Conditions:

-

Temperature Program: Heat from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Typically an inert atmosphere, such as nitrogen or argon, is used to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common.

-

Data Collection: Record the mass loss as a function of temperature. The first derivative of the mass loss curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[7] For this compound, DSC can identify the melting point and any exothermic or endothermic decomposition events.

Experimental Protocol: DSC Analysis

Instrument: Differential Scanning Calorimeter

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent volatilization before decomposition.

Experimental Conditions:

-

Temperature Program: Heat from ambient temperature to a temperature beyond the decomposition range at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

Data Collection: Record the heat flow as a function of temperature.

Thermal Stability and Decomposition Pathways

General Thermal Stability

Dibutyltin compounds generally exhibit moderate thermal stability.[8] The decomposition temperature is influenced by the nature of the organic groups attached to the tin atom. Upon heating, this compound is expected to remain stable up to a certain temperature, after which it will undergo decomposition. Safety data sheets indicate that hazardous thermal decomposition products, such as carbon monoxide, carbon dioxide, and metal oxides, are formed upon heating.

Proposed Decomposition Mechanisms

The thermal decomposition of dialkoxydialkylstannanes is likely a multi-step process involving the cleavage of the tin-oxygen and tin-carbon bonds. The following pathways are proposed based on the principles of organometallic chemistry:

-

β-Hydride Elimination: The butoxy groups can undergo β-hydride elimination to form butene and a tin-hydroxide species. This is a common decomposition pathway for metal alkoxides with β-hydrogens.

(C₄H₉)₂Sn(OCH₂CH₂CH₂CH₃)₂ → (C₄H₉)₂Sn(OH)(OCH₂CH₂CH₂CH₃) + CH₂=CHCH₂CH₃

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of the tin-carbon and tin-oxygen bonds can occur, generating radicals.

-

Sn-C bond cleavage: (C₄H₉)₂Sn(OC₄H₉)₂ → (C₄H₉)Sn(OC₄H₉)₂• + •C₄H₉

-

Sn-O bond cleavage: (C₄H₉)₂Sn(OC₄H₉)₂ → (C₄H₉)₂Sn(OC₄H₉)• + •OC₄H₉

These radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and combination, leading to a complex mixture of smaller hydrocarbon products.

-

-

Hydrolysis: If moisture is present, hydrolysis of the butoxy groups can occur, forming butanol and stannoxane species. While not strictly a thermal decomposition pathway, it is an important consideration for the stability of the compound, especially at elevated temperatures.[9]

(C₄H₉)₂Sn(OC₄H₉)₂ + H₂O → (C₄H₉)₂Sn(OH)(OC₄H₉) + C₄H₉OH 2 (C₄H₉)₂Sn(OH)(OC₄H₉) → [(C₄H₉)₂Sn(OC₄H₉)]₂O + H₂O

The final non-volatile product of the complete thermal decomposition in an inert atmosphere is expected to be tin(IV) oxide (SnO₂).

Caption: Proposed Decomposition Pathways.

Analysis of Decomposition Products

To elucidate the exact decomposition mechanism, identification of the evolved gaseous products is crucial. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique for this purpose.[4]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

In Py-GC-MS, a small amount of the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The resulting volatile decomposition products are then separated by gas chromatography and identified by mass spectrometry.[10] This technique can provide a "fingerprint" of the decomposition products, allowing for the identification of key fragments and providing insight into the decomposition pathways.

Experimental Protocol: Py-GC-MS Analysis

Instrument: Pyrolyzer coupled to a GC-MS system.

Sample Preparation:

-

Place a small amount (microgram to milligram scale) of this compound into a pyrolysis tube or on a sample holder.

Experimental Conditions:

-

Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 300 °C, 500 °C, 700 °C) to study the evolution of products as a function of temperature.

-

GC Separation: A capillary column suitable for separating volatile organic compounds is used. The oven temperature is programmed to elute the decomposition products over time.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions, which are used to identify the eluted compounds by comparison with mass spectral libraries.

Anticipated Decomposition Products (based on proposed mechanisms):

-

From Butoxy Groups: Butene, butanol, and potentially smaller aldehydes and ketones from further oxidation or rearrangement.

-

From Butyl Groups: Butane, butene, and octane (from radical coupling).

-

Final Residue: Tin(IV) oxide.

Factors Affecting Thermal Stability

Several factors can influence the thermal stability of this compound:

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which typically occur at lower temperatures than thermal decomposition in an inert atmosphere.

-

Impurities: The presence of acidic or basic impurities can catalyze decomposition reactions. For example, residual acid from the synthesis can promote hydrolysis.

-

Heating Rate: In TGA and DSC experiments, higher heating rates can shift the apparent decomposition temperature to higher values.

-

Pressure: The pressure of the system can affect the volatilization of decomposition products and potentially influence the reaction equilibria.

Conclusion

This compound is a thermally sensitive compound that undergoes decomposition at elevated temperatures. The primary decomposition pathways likely involve β-hydride elimination and homolytic cleavage of the tin-carbon and tin-oxygen bonds, leading to the formation of volatile organic compounds and a final residue of tin oxide. The presence of moisture can also lead to hydrolysis. A thorough understanding of these processes, obtained through techniques such as TGA, DSC, and Py-GC-MS, is essential for the safe and effective use of this compound in industrial applications. Further research is warranted to obtain specific quantitative data on the thermal decomposition kinetics and to definitively identify all decomposition products under various conditions.

References

-

Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of Dibutyltin Compounds with α- Amino Acids. (2016). Preprints.org. Retrieved January 21, 2026, from [Link]

- Direct synthesis of organotin alkoxides. (n.d.). Google Patents.

-

Proposed mechanism pathways for the dibutyltin (IV) oxide (DBTO) catalysed transesterification. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of Dibutyltin Compounds with α- Amino Acids. (2016). Preprints.org. Retrieved January 21, 2026, from [Link]

-

Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 21, 2026, from [Link]

-

Introduction to Organotin Chemistry and Applications. (n.d.). Gelest, Inc. Retrieved January 21, 2026, from [Link]

-

Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.). EAG Laboratories. Retrieved January 21, 2026, from [Link]

-

Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. (1999). Organic Letters. Retrieved January 21, 2026, from [Link]

-

Theoretical study on reaction mechanism of thermal decomposition of dialkyl peroxides. (2018). ScienceDirect. Retrieved January 21, 2026, from [Link]

-

Determination of Organotin Compounds in Timber and Wood Products by GC-MS. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Thermal Analysis TGA / DTA. (n.d.). Åbo Akademi University. Retrieved January 21, 2026, from [Link]

-

A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Catalysis Science & Technology. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

GC/MS conditions used for the analysis of organotin compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind. Retrieved January 21, 2026, from [Link]

-

Reaction of dibutyltin oxide with methanol under CO2 pressure relevant to catalytic dimethyl carbonate synthesis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent. Retrieved January 21, 2026, from [Link]

-

GCMS Organotin News 03/2003en. (2003). Shimadzu. Retrieved January 21, 2026, from [Link]

-

Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Organotin Stabilizers. (n.d.). Goldstab Organics Pvt. Ltd. Retrieved January 21, 2026, from [Link]

-

Exploring the Chemical Synthesis Applications of Dibutyltin Dichloride. (n.d.). Chemik Co., Ltd. Retrieved January 21, 2026, from [Link]

-

Organic tin compounds (Dibutyltin compounds). (n.d.). National Institute of Technology and Evaluation. Retrieved January 21, 2026, from [Link]

-

Tin Chemistry: Fundamentals, Frontiers and Applications. (n.d.). GCRIS. Retrieved January 21, 2026, from [Link]

-

Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Cas 683-18-1,Dibutyltin dichloride. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

-

Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. (2022). LCGC International. Retrieved January 21, 2026, from [Link]

-

DIBUTYLTIN DICHLORIDE. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

-

A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

- 1. Organotin Stabilizers | Goldstab Organics Pvt. Ltd. [goldstab.com]

- 2. gelest.com [gelest.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. CN107033182B - A kind of preparation method of Dibutyltin oxide - Google Patents [patents.google.com]

- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 9. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolysis-Condensation of Alkyltin-Trialkoxides | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

The Solubility of Dibutoxydibutylstannane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutoxydibutylstannane, an organotin compound of significant interest in various chemical applications, presents a solubility profile largely governed by the principle of "like dissolves like." While specific quantitative solubility data is not extensively documented in publicly available literature, a comprehensive understanding of its molecular structure and the nature of common organic solvents allows for robust qualitative prediction and systematic experimental determination. This guide provides a detailed exploration of the theoretical underpinnings of this compound's solubility, a qualitative assessment across a spectrum of organic solvents, and a rigorous, step-by-step protocol for its experimental determination.

Introduction to this compound and its Solubility

This compound [(C₄H₉)₂Sn(OC₄H₉)₂] is a tetra-substituted organotin compound featuring two butyl groups and two butoxy groups covalently bonded to a central tin atom. The presence of both non-polar alkyl chains and polar ether-like linkages imparts a degree of amphiphilicity to the molecule, influencing its interactions with various solvents. Understanding its solubility is paramount for its effective use in synthesis, catalysis, and formulation development, as it dictates reaction kinetics, product purity, and the stability of solutions.

The solubility of a substance is fundamentally a measure of the intermolecular interactions between the solute (this compound) and the solvent. A high degree of solubility is achieved when the solute-solvent interactions are comparable to or stronger than the solute-solute and solvent-solvent interactions.

Theoretical Framework: Predicting Solubility

The solubility of this compound can be predicted by considering the polarity of the solvents . Organic solvents are broadly categorized into three groups: polar protic, polar aprotic, and non-polar.

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), possess a hydrogen atom bonded to an electronegative atom (oxygen in this case) and can engage in hydrogen bonding.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have a significant dipole moment but lack O-H or N-H bonds, precluding them from donating hydrogen bonds.

-

Non-Polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.

Given the structure of this compound, with its four alkyl chains, it is anticipated to have significant non-polar character. Consequently, it is expected to be readily soluble in non-polar and moderately polar aprotic solvents. Its solubility in polar protic solvents may be more limited due to the energy required to disrupt the strong hydrogen-bonding network of the solvent.

The following diagram illustrates the expected solubility based on solvent-solute interactions.

Caption: Predicted solubility of this compound based on solvent polarity.

Qualitative Solubility Assessment

Based on the principles outlined above and qualitative data for structurally similar organotin compounds, the expected solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that for liquid solutes like this compound, "soluble" often implies miscibility in all proportions.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar | Hexane, Toluene, Benzene, Diethyl Ether | High / Miscible | The non-polar alkyl chains of this compound interact favorably with the non-polar solvent molecules through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | While these solvents have a dipole moment, the dominant interactions with the largely non-polar solute are still favorable. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The energy required to break the strong hydrogen bonds of the alcohol network may not be fully compensated by the interactions with the solute. |

| Water | H₂O | Very Low / Immiscible | The significant difference in polarity and the inability of this compound to effectively participate in the hydrogen-bonding network of water lead to immiscibility. |

Experimental Determination of Solubility/Miscibility: A Step-by-Step Protocol

For a definitive understanding of this compound's solubility in a specific solvent, experimental determination is essential. The following protocol outlines a reliable visual method for determining miscibility.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Glass vials with screw caps (e.g., 10 mL)

-

Vortex mixer

-

Safety goggles, lab coat, and appropriate chemical-resistant gloves

Experimental Workflow

The following diagram illustrates the key steps in the visual determination of miscibility.

Caption: Workflow for the visual determination of miscibility.

Detailed Procedure

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination or reaction with water.

-

Solvent Addition: Into a labeled 10 mL glass vial, accurately dispense 5.0 mL of the chosen organic solvent.

-

Initial Solute Addition: Add 0.5 mL of this compound to the vial.

-

Mixing: Securely cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.

-

Observation: Carefully observe the mixture against both a light and dark background. Look for any signs of immiscibility, such as:

-

Turbidity or Cloudiness: A hazy appearance indicates incomplete dissolution.

-

Formation of a Second Layer: A distinct interface between two liquid phases signifies immiscibility.

-

Precipitation: The formation of a solid indicates that the solubility limit has been exceeded.

-

-

Incremental Addition: If the solution is clear and homogenous, continue to add this compound in 0.5 mL increments, vortexing and observing after each addition, until a sign of immiscibility is observed or a 1:1 volume ratio is reached.

-

Recording Results: Record the observations for each solvent, noting the approximate volume ratio at which immiscibility occurs, if at all. If the solution remains clear and homogenous up to a 1:1 ratio, the two liquids can be considered miscible.

Discussion and Field-Proven Insights

The predicted and experimentally determined solubility of this compound has significant practical implications for its application.

-

Reaction Chemistry: For homogeneous catalysis or reactions where this compound is a reactant, selecting a solvent in which it is highly soluble (e.g., toluene, THF) is crucial for maximizing reaction rates and yields. The use of a solvent with low solubility could lead to a heterogeneous reaction mixture, resulting in slower and incomplete conversion.

-

Purification: Understanding the solubility profile is essential for purification processes. For example, if a reaction is performed in a non-polar solvent like hexane, a polar solvent in which the desired product is insoluble but impurities are soluble could be used for precipitation and purification.

-

Formulation and Stability: In drug development and materials science, the long-term stability of a formulation is critical. This compound's limited solubility and potential for hydrolysis in the presence of water or protic solvents must be considered to prevent precipitation or degradation over time. The use of dry, aprotic solvents is highly recommended for stable formulations.

Conclusion

This compound is a versatile organotin compound with a solubility profile that is highly dependent on the polarity of the solvent. It exhibits high solubility, and likely complete miscibility, with a wide range of non-polar and polar aprotic organic solvents. Its solubility is more limited in polar protic solvents and it is essentially immiscible in water. The provided experimental protocol offers a straightforward and reliable method for researchers to determine its solubility in specific solvent systems, enabling the optimization of reaction conditions, purification strategies, and formulation development.

References

-

Gelest, Inc. Introduction to Organotin Chemistry - and Applications. [Link]

-

LookChem. Dibutyltin dichloride. [Link]

-

Ataman Kimya. DIBUTYLTIN DIACETATE (DBTA). [Link]

-

Wikipedia. Dibutyltin dilaurate. [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

The Unseen Catalyst: An In-depth Technical Guide to Dibutoxydibutylstannane

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of organic synthesis and polymer chemistry, catalysts are the unsung heroes, orchestrating complex molecular transformations with precision and efficiency. Among these, organotin compounds have carved a significant niche, and within this class, Dibutoxydibutylstannane stands out as a workhorse catalyst, particularly in esterification, transesterification, and polyurethane production. This technical guide delves into the historical development, synthesis, catalytic mechanisms, and practical applications of this compound, providing a comprehensive resource for professionals in the field. By synthesizing technical accuracy with field-proven insights, this guide aims to illuminate the causality behind experimental choices and provide a self-validating framework for its use.

A Historical Perspective: The Genesis of Organotin Chemistry and the Emergence of this compound

The journey into the world of organotin chemistry began in 1849 when English chemist Edward Frankland, while attempting to isolate free alkyl radicals, synthesized the first organotin compound, diethyltin diiodide.[1][2] This pioneering discovery laid the groundwork for a field that would flourish over the next century, with significant contributions from chemists like Löwig, who in 1852 reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[2] The advent of Grignard reagents in the early 1900s revolutionized organometallic chemistry and provided a versatile method for creating tin-carbon bonds, accelerating the exploration of organotin compounds.[1]

While the early focus was on fundamental synthesis and characterization, the industrial potential of organotin compounds became apparent in the mid-20th century. Their application as PVC stabilizers, biocides, and catalysts spurred a new wave of research.[2] It is within this context of expanding applications that dialkoxydialkylstannanes, including this compound, likely emerged. Although a definitive "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is a logical extension of the established organotin chemistry of the time. The reaction of dibutyltin oxide with butanol, or dibutyltin dichloride with sodium butoxide, represents straightforward and well-understood synthetic pathways that would have been accessible to chemists of that era. The primary driver for its synthesis would have been the search for effective and soluble catalysts for polymerization and esterification reactions.

The Molecular Blueprint: Properties of this compound

This compound, with the chemical formula C₁₆H₃₆O₂Sn, is a colorless to pale yellow liquid. Its molecular structure, featuring a central tin atom bonded to two butyl groups and two butoxy groups, dictates its chemical behavior and catalytic activity.

| Property | Value | Reference |

| CAS Number | 3349-36-8 | [3] |

| Molecular Formula | C₁₆H₃₆O₂Sn | [3] |

| Molecular Weight | 379.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 135 °C @ 10 mmHg | - |

| Density | 1.11 g/cm³ | - |

| Solubility | Soluble in most organic solvents | - |

Note: Physical properties can vary slightly depending on purity.

Synthesis and Characterization: From Precursors to a Purified Catalyst

The synthesis of this compound can be approached through several reliable methods, primarily starting from dibutyltin oxide or dibutyltin dichloride. The choice of precursor often depends on availability, cost, and desired purity.

Synthesis from Dibutyltin Oxide

This is a common and straightforward method involving the reaction of dibutyltin oxide with butanol. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a nitrogen inlet.

-

Charging Reactants: Dibutyltin oxide (1.0 mol) and an excess of n-butanol (e.g., 4.0 mol) are added to the flask along with a suitable solvent for azeotropic distillation, such as toluene.

-

Reaction: The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap.

-

Monitoring: The reaction is monitored by observing the cessation of water collection.

-

Purification: After the reaction is complete, the excess butanol and toluene are removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Excess Butanol: Using an excess of butanol helps to drive the equilibrium towards the product side.

-

Azeotropic Removal of Water: The removal of water is crucial to prevent the reverse reaction (hydrolysis) and ensure a high yield of the desired product.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent the oxidation of the organotin compound at high temperatures.

Synthesis from Dibutyltin Dichloride

An alternative route involves the reaction of dibutyltin dichloride with a sodium butoxide. This method avoids the need for water removal but requires the handling of sodium metal or sodium hydride to prepare the alkoxide.

Experimental Protocol:

-

Preparation of Sodium Butoxide: Sodium metal (2.0 mol) is cautiously added to an excess of dry n-butanol under a nitrogen atmosphere in a separate flask.

-

Reaction Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-